molecular formula C8H12N2O2 B15234358 2-(tert-Butyl)oxazole-4-carboxamide

2-(tert-Butyl)oxazole-4-carboxamide

Cat. No.: B15234358
M. Wt: 168.19 g/mol
InChI Key: OHGSAPIJUFVTOU-UHFFFAOYSA-N
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Description

2-(tert-Butyl)oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the second position and a carboxamide group at the fourth position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with an oxazole-4-carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-amines .

Scientific Research Applications

2-(tert-Butyl)oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4-(4-chlorophenyl)oxazole
  • 4-(4-bromophenyl)-2-tert-butyloxazole
  • Oxazole-4-carboxamide derivatives

Uniqueness

2-(tert-Butyl)oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications. Compared to other oxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-tert-butyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)7-10-5(4-12-7)6(9)11/h4H,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGSAPIJUFVTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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